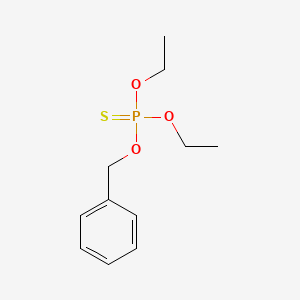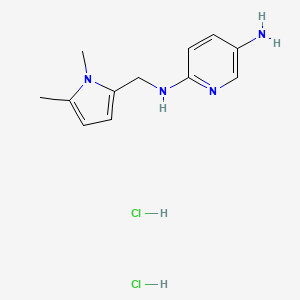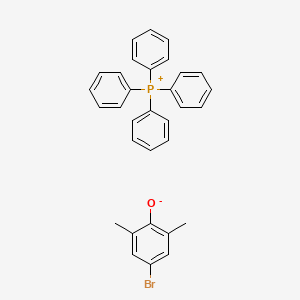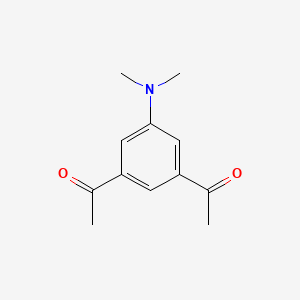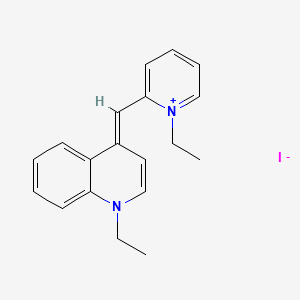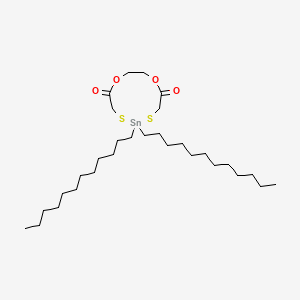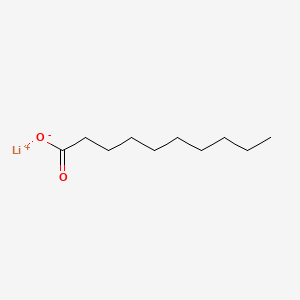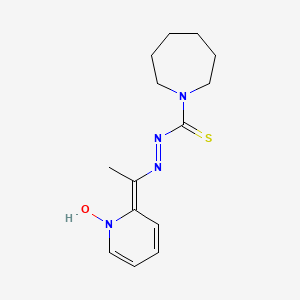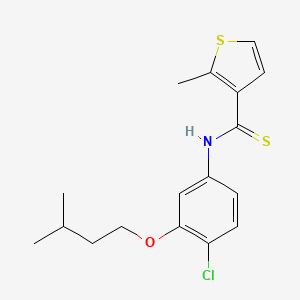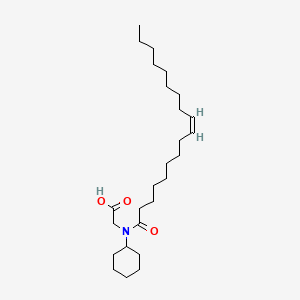
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is a chemical compound with the molecular formula C20H37NO3 It is known for its unique structure, which includes a cyclohexyl group and a long-chain unsaturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine typically involves the reaction of cyclohexylamine with oleic acid, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine can undergo various chemical reactions, including:
Oxidation: The double bond in the octadecenyl chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide bond can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted amides
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its long-chain fatty acid component may interact with cell membranes, influencing cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of (Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine involves its interaction with specific molecular targets. The cyclohexyl group and the long-chain fatty acid may interact with proteins and enzymes, modulating their activity. The glycine moiety can also participate in biochemical reactions, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-N-Methyl-N-(1-oxo-9-octadecenyl)glycine
- (Z)-N-(1-oxo-9-octadecenyl)glycine
- N-Oleoylglycine
Uniqueness
(Z)-N-Cyclohexyl-N-(1-oxo-9-octadecenyl)glycine is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological and industrial applications.
Eigenschaften
CAS-Nummer |
94109-10-1 |
|---|---|
Molekularformel |
C26H47NO3 |
Molekulargewicht |
421.7 g/mol |
IUPAC-Name |
2-[cyclohexyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C26H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(28)27(23-26(29)30)24-20-17-16-18-21-24/h9-10,24H,2-8,11-23H2,1H3,(H,29,30)/b10-9- |
InChI-Schlüssel |
DIZJYGAQZVSKEJ-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)O)C1CCCCC1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC(=O)O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

